

4-Fluoroaniline hydrochloride CAS number and molecular weight

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Compound of Interest

Compound Name: 4-Fluoroaniline hydrochloride

Cat. No.: B1253587

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An In-depth Technical Guide to 4-Fluoroaniline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Fluoroaniline hydrochloride**, a key chemical intermediate in the pharmaceutical and agrochemical industries. This document details its physicochemical properties, synthesis, key reactions, and applications, with a focus on its role in drug development.

Core Chemical Identity and Properties

4-Fluoroaniline hydrochloride is the salt of the organofluorine compound 4-fluoroaniline. The strategic placement of a fluorine atom at the para-position of the aniline ring imparts unique electronic properties that enhance its reactivity and utility as a synthetic building block.

Table 1: Physicochemical and Identification Data

Property	Value	Reference(s)
Compound Name	4-Fluoroaniline hydrochloride	
CAS Number	2146-07-8	[1]
Molecular Formula	C ₆ H ₇ ClFN	[2]
Molecular Weight	147.58 g/mol	[2]
Parent Compound	4-Fluoroaniline	
Parent CAS Number	371-40-4	[3][4]
Parent Molecular Weight	111.12 g/mol	[3][4]
Parent Melting Point	-1.9 °C	[3]
Parent Boiling Point	187 °C	[3]
Parent Density	1.173 g/mL at 25 °C	[5]
Parent Water Solubility	33 g/L at 20 °C	[3][6]
Parent pKa (conjugate acid)	4.65 at 25 °C	[7]
Appearance (Hydrochloride)	Expected to be a crystalline solid	
Solubility (Hydrochloride)	Expected to have higher water solubility than the free base	

Synthesis of 4-Fluoroaniline Hydrochloride

The industrial synthesis of 4-fluoroaniline, the precursor to the hydrochloride salt, is most commonly achieved through the reduction of 4-fluoronitrobenzene. The subsequent salt formation is a straightforward acid-base reaction.

Step 1: Reduction of 4-Fluoronitrobenzene to 4-Fluoroaniline

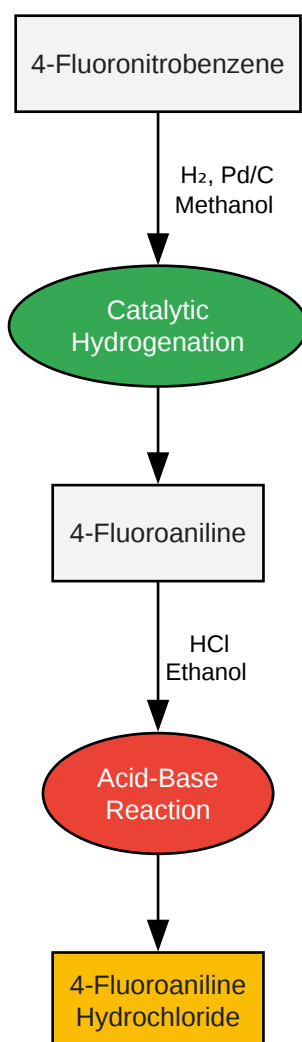
This protocol is based on catalytic hydrogenation, a clean and high-yield method.

- Materials:

- 4-Fluoronitrobenzene
- 10% Palladium on Carbon (Pd/C) catalyst
- Methanol (MeOH)
- Hydrogen gas (H₂)
- Diatomaceous earth (e.g., Celite) for filtration
- Reaction vessel suitable for hydrogenation (e.g., Parr shaker)
- Procedure:
 - Charge the reaction vessel with a solution of 4-fluoronitrobenzene in methanol.
 - Carefully add the 10% Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon). The catalyst loading is typically around 1-2 mol% relative to the substrate.
 - Seal the vessel and purge it several times with hydrogen gas to ensure an inert atmosphere is replaced.
 - Pressurize the vessel with hydrogen gas (typically 1-5 atm).
 - Stir the reaction mixture vigorously at room temperature.
 - Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is fully consumed.
 - Once complete, carefully vent the excess hydrogen and purge the vessel with an inert gas.
 - Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the pad with additional methanol.
 - Combine the filtrates and remove the solvent under reduced pressure to yield crude 4-fluoroaniline, often as a pale yellow oil.

Step 2: Formation of **4-Fluoroaniline Hydrochloride**

- Materials:
 - Crude 4-fluoroaniline from Step 1
 - Concentrated Hydrochloric Acid (HCl) or anhydrous HCl gas
 - A suitable solvent (e.g., ethanol, diethyl ether)
- Procedure:
 - Dissolve the crude 4-fluoroaniline in a minimal amount of a suitable organic solvent like ethanol.[8]
 - Cool the solution in an ice bath.
 - Slowly add a stoichiometric amount of concentrated hydrochloric acid dropwise with stirring. Alternatively, bubble anhydrous HCl gas through the solution.[8]
 - The hydrochloride salt will precipitate as a solid.
 - Collect the solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to yield **4-fluoroaniline hydrochloride**.



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Synthesis pathway for **4-Fluoroaniline Hydrochloride**.

Key Reactions and Applications in Drug Development

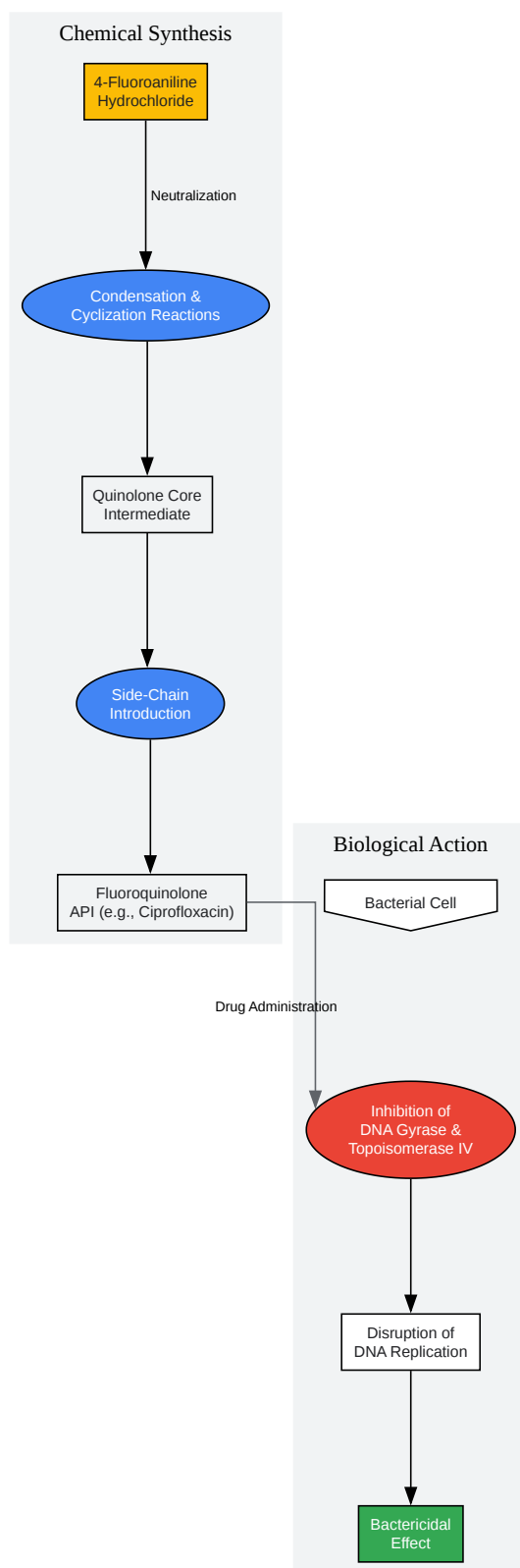
4-Fluoroaniline hydrochloride is a vital intermediate, particularly in the synthesis of fluoroquinolone antibiotics. The aniline nitrogen serves as a nucleophile in various bond-forming reactions.

The following protocol demonstrates a typical N-acylation reaction. Since the hydrochloride salt is used, a base is required to liberate the free amine for it to act as a nucleophile.

- Objective: To synthesize N-(4-fluorophenyl)acetamide from **4-fluoroaniline hydrochloride**.

- Materials:
 - **4-Fluoroaniline hydrochloride**
 - Acetic anhydride
 - Sodium acetate
 - Water
 - Ice bath
 - Filtration apparatus
- Procedure (adapted from a general protocol for aniline acetylation[9]):
 - Dissolve **4-fluoroaniline hydrochloride** in water. A clear solution of the anilinium salt should form.
 - In a separate flask, prepare an aqueous solution of sodium acetate. This will act as the base.
 - To the stirring solution of **4-fluoroaniline hydrochloride**, add acetic anhydride.
 - Immediately add the sodium acetate solution to the mixture. The sodium acetate neutralizes the hydrochloride, freeing the 4-fluoroaniline to react with the acetic anhydride.
 - A white precipitate of N-(4-fluorophenyl)acetamide should form.
 - Cool the mixture in an ice bath to maximize precipitation.
 - Collect the solid product by vacuum filtration, wash with cold water, and dry.

4-Fluoroaniline and its derivatives are foundational to the synthesis of many fluoroquinolone antibiotics. These drugs function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[9]



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Workflow from chemical intermediate to biological action.

Spectroscopic Characterization (^1H and ^{13}C NMR)

The NMR spectra of 4-fluoroaniline are well-characterized. For the hydrochloride salt, protonation of the amino group to form the anilinium ion ($-\text{NH}_3^+$) leads to a downfield shift (deshielding) of the aromatic protons and carbons due to the electron-withdrawing nature of the positively charged group. The characteristic C-F coupling patterns will remain.

Table 2: Representative NMR Data for the Parent 4-Fluoroaniline

Nucleus	Expected Chemical Shifts (ppm) and Coupling
^1H NMR	Aromatic protons will appear as two multiplets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the amino group will be more shielded (upfield) than those ortho to the fluorine atom. The NH_2 protons typically appear as a broad singlet.
^{13}C NMR	Four signals are expected for the aromatic carbons. The carbon attached to fluorine (C-F) will show a large one-bond coupling constant (^1JCF) and appear significantly downfield. The other carbons will show smaller two-, three-, and four-bond C-F couplings.

Note: Actual chemical shifts can vary based on the solvent and concentration. For the hydrochloride salt, all aromatic signals would be shifted downfield.

Safety and Handling

4-Fluoroaniline and its hydrochloride salt should be handled with care, following standard laboratory safety procedures.

- Hazards: The parent compound is harmful if swallowed and causes skin and eye irritation.^[6] It is crucial to avoid personal contact.

- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat. Handle the compound in a well-ventilated area or a chemical fume hood.^[6]
- First Aid:
 - Skin Contact: Immediately wash the affected area with soap and plenty of water.
 - Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and seek medical attention.
 - Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
- Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as acids and strong oxidizing agents. Keep containers tightly sealed.

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